Target Annotation: PDHK1 Inhibitor Classification via Patent-Backed TTD Curation
The compound is explicitly cataloged in the Therapeutic Target Database (TTD) and DrugMAP as 'Thiazole carboxamide derivative 28' with pyruvate dehydrogenase kinase 1 (PDHK1) assigned as its primary molecular target and an inhibitor mechanism of action [1]. This target annotation derives from patent WO2012036974 (Merck Sharp & Dohme), which claims thiazole-4-carboxamide derivatives as PDK1 inhibitors for cancer [2]. In contrast, the broader 2-phenylthiazole-4-carboxamide class studied by Aliabadi et al. (2010) was profiled as apoptosis inducers without a defined kinase target, and the Tarhan et al. (2012) study evaluated caspase-3 activation as the primary mechanistic readout [3][4]. The PDHK1 annotation thus provides a specific molecular target hypothesis that is absent for most unannotated thiazole-4-carboxamide analogs in the commercial catalog.
| Evidence Dimension | Molecular target annotation |
|---|---|
| Target Compound Data | PDHK1 (pyruvate dehydrogenase kinase 1) — Inhibitor [TTD/DrugMAP curated from WO2012036974] |
| Comparator Or Baseline | Unannotated 2-phenylthiazole-4-carboxamide derivatives studied by Aliabadi et al. (2010) and Tarhan et al. (2012): apoptosis induction / caspase-3 activation without a defined kinase target |
| Quantified Difference | Specific kinase target (PDHK1) vs. general apoptosis phenotype; quantitative binding/IC₅₀ data for the target compound are not publicly available |
| Conditions | Target annotation inferred from patent family WO2012036974 (Merck); TTD Drug ID D0QV1E / DrugMAP ID DMGEIZV |
Why This Matters
For procurement decisions in kinase inhibitor screening programs, a compound with a pre-annotated kinase target (PDHK1) enables hypothesis-driven experimental design, whereas unannotated analogs require de novo target identification.
- [1] DrugMAP / Therapeutic Target Database (TTD). Drug ID: DMGEIZV. Thiazole carboxamide derivative 28. Target: Pyruvate dehydrogenase kinase 1 (PDHK1), Inhibitor. Indication: Metastatic cancer, Solid tumour/cancer. View Source
- [2] Tsui H-C, Paliwal S, Fischmann TO. WO2012036974A1. Novel Thiazole-Carboxamide Derivatives as PDK1 Inhibitors. Assignee: Merck Sharp & Dohme LLC. Filed 2011-09-09. View Source
- [3] Aliabadi A, Foroumadi A, et al. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Eur J Med Chem, 2010; 45(11): 5384-5389. View Source
- [4] Tarhan HN, Hosseinzadeh L, Aliabadi A, Gholamine B, Foroumadi A. Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-Carboxamide Derivatives in Human Carcinoma Cell Lines. J Rep Pharm Sci, 2012; 1(1): 1-6. View Source
